molecular formula C20H15ClN4O B1606015 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 76973-35-8

6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B1606015
CAS No.: 76973-35-8
M. Wt: 362.8 g/mol
InChI Key: WSQBOKWKTHPMRX-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrano[2,3-c]pyrazole class, characterized by a fused pyranopyrazole core substituted with amino, cyano, and aryl groups. Its structural uniqueness lies in the 4-(4-chlorophenyl) and 1-phenyl substituents, which confer distinct electronic and steric properties.

Properties

IUPAC Name

6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-12-17-18(13-7-9-14(21)10-8-13)16(11-22)19(23)26-20(17)25(24-12)15-5-3-2-4-6-15/h2-10,18H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQBOKWKTHPMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316062
Record name 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76973-35-8
Record name 6-Amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
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Record name NSC299139
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Record name 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Biological Activity

6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 76973-35-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, biological activity, and specific case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN4O, with a molecular weight of 362.81 g/mol. Its structure features a pyrano-pyrazole core, which is essential for its biological activity. The presence of the 4-chlorophenyl group is believed to enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-component reactions (MCR), where starting materials such as salicylaldehyde and malononitrile are reacted to form the desired pyrano-pyrazole derivatives. The synthetic strategy allows for the introduction of various substituents that can modulate biological activity .

Anticancer Properties

Several studies have evaluated the anticancer properties of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile against different cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

Cell Line IC50 (nM) Activity Description
HEPG2 (Liver Cancer)399Selective activity observed
DLDI (Colon Cancer)890Moderate cytotoxicity
NUGC (Gastric Cancer)60High potency against gastric cancer
MCF (Breast Cancer)580Less effective compared to other cell lines

The compound demonstrated significant cytotoxicity across various cancer cell lines, with particularly low IC50 values indicating strong inhibitory effects on cell proliferation .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with oncogenic signaling pathways. For example, a derivative of this compound was shown to inhibit AKT2/PKBβ, a kinase critical in glioma malignancy . This inhibition correlates with reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

  • Glioblastoma Inhibition : A study focused on glioblastoma cells revealed that a derivative of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile inhibited neurosphere formation in patient-derived glioma stem cells. This finding suggests potential for therapeutic applications in treating aggressive brain tumors .
  • Selective Cytotoxicity : Research indicated that certain derivatives showed selective cytotoxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .

Comparison with Similar Compounds

Substituent Variations on the 4-Aryl Group

The 4-aryl group significantly influences biological activity and physicochemical properties:

Compound 4-Aryl Substituent Key Findings Reference
Target Compound 4-(4-Chlorophenyl) Moderate antiviral activity (SARS-CoV-2 Mpro IC₅₀ ~10 μM); anti-inflammatory via COX-2 inhibition .
6-Amino-4-(2,4-dichlorophenyl) derivative 2,4-Dichlorophenyl Lower yield (39%) compared to target compound; enhanced lipophilicity but reduced solubility .
6-Amino-4-(4-methoxyphenyl) derivative 4-Methoxyphenyl Improved solubility due to electron-donating methoxy group; lower bioactivity (IC₅₀ >50 μM) .
6-Amino-4-(4-bromophenyl) derivative 4-Bromophenyl Higher molecular weight (MW 382.2) and steric bulk; IR ν(CN) at 2189 cm⁻¹ vs. 2187 cm⁻¹ in target .
6-Amino-4-(3-hydroxyphenyl) derivative 3-Hydroxyphenyl Hydrogen-bonding capacity improves solubility (LogP 2.1 vs. 3.5 for target); antioxidant activity noted .

Key Insight : Chlorine at the para position balances lipophilicity and electronic effects, optimizing target binding. Methoxy or hydroxyl groups enhance solubility but reduce potency .

Modifications on the 1-Phenyl Group

The 1-phenyl group contributes to π-π stacking interactions in enzyme binding:

Compound 1-Substituent Key Findings Reference
Target Compound 1-Phenyl Optimal steric fit in SARS-CoV-2 Mpro active site .
6-Amino-1-(2-chlorophenyl) derivative 2-Chlorophenyl Distorted geometry reduces activity (IC₅₀ ~25 μM); higher melting point (171°C) .
1-Benzyl derivative Benzyl Disordered crystal structure (dihedral angle 83.7° vs. 16° for pyridine); retained p38 MAPK inhibition .

Key Insight : Para-substituted aryl groups at position 1 maximize binding, while ortho-substituents introduce steric hindrance .

Functional Group Additions

Derivatives with trifluoromethyl or sulfonamide groups show enhanced metabolic stability:

Compound Additional Groups Key Findings Reference
6-Amino-4-(5-chloro-2-methylphenoxy) Phenoxy-methyl Moderate antimicrobial activity (MIC 32 μg/mL); UPLC-MS m/z 383.1 .
11t (trifluoromethyl-benzyloxy) CF₃ and methoxy High purity (99.66%); PDE2 inhibition (IC₅₀ 0.8 nM) due to enhanced electronegativity .
N-Tosyl derivatives (e.g., 4a–4e) Sulfonamide Improved pharmacokinetics (t₁/₂ >6 hrs); anti-inflammatory activity via TNF-α suppression .

Key Insight : Electron-withdrawing groups (e.g., CF₃) enhance target affinity, while sulfonamides improve bioavailability .

Preparation Methods

Multi-Component Reaction in Aqueous Medium under Ultrasound Irradiation

A facile and eco-friendly approach involves a four-component reaction of hydrazine, ethyl 3-oxo-3-phenylpropanoate, aldehydes, and malononitrile in water without any catalyst, enhanced by ultrasound irradiation. This sonochemical-assisted synthesis accelerates the reaction and improves conversion compared to conventional methods.

  • Reaction conditions:
    • Solvent: Water
    • Catalyst: None
    • Activation: Ultrasound irradiation
    • Advantages: Eco-friendly, catalyst-free, accelerated reaction
    • Yields: Improved compared to traditional reflux methods

This method represents a green chemistry approach that minimizes hazardous solvents and catalysts, aligning with sustainable synthetic practices.

DABCO-Catalyzed Three-Component Reaction in Ethanol

A widely reported method for synthesizing N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles involves a three-component reaction of 4-chlorobenzaldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol.

  • Reaction conditions:
    • Solvent: Ethanol
    • Catalyst: DABCO (basic, inexpensive, eco-friendly)
    • Reaction time: ~30 minutes
    • Temperature: Ambient to moderate heating
    • Yield: Moderate to excellent yields reported
    • Mechanism: Knoevenagel condensation followed by cyclization

This method provides an efficient route with good functional group tolerance and is suitable for the synthesis of various substituted derivatives.

Ionic Liquid Catalysis Using Acidic Bronsted Ionic Liquid [Et3NH][HSO4]

A novel green protocol employs the acidic Bronsted ionic liquid triethylammonium hydrogen sulfate ([Et3NH][HSO4]) as both catalyst and solvent for the one-pot synthesis of 6-amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

  • Reaction conditions:
    • Catalyst/solvent: [Et3NH][HSO4] at 20 mol%
    • Temperature: Room temperature
    • Reaction time: 10–15 minutes
    • Substrates: Aromatic benzaldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate
    • Yield: Up to 94%
    • Advantages: Mild conditions, rapid reaction, excellent yields, environmentally benign solvent system

This method avoids prolonged refluxing and uses a recyclable, non-toxic ionic liquid, enhancing sustainability and operational simplicity.

Ag/TiO2 Nano Thin Films Catalyzed Synthesis in Ethanol

An innovative catalytic system uses silver-doped titanium dioxide (Ag/TiO2) nano thin films as a heterogeneous catalyst for the synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

  • Reaction conditions:
    • Catalyst: Ag/TiO2 nano thin films
    • Solvent: Ethanol
    • Temperature: Room temperature
    • Reaction time: Variable, generally short
    • Yield: Good yields reported
    • Advantages: Green, reusable catalyst, clean reaction profile, easy product isolation

Control experiments showed no significant reaction without the catalyst after 48 hours, confirming the catalyst’s essential role. This method is notable for its green credentials, combining mild conditions with efficient catalysis.

General Synthetic Scheme and Reaction Pathway

The typical synthetic route involves:

Summary Table of Preparation Methods

Method Catalyst/Medium Temperature Reaction Time Yield Range Key Advantages
Ultrasound-assisted four-component (water) None (ultrasound) Ambient Short Improved vs. conventional Catalyst-free, eco-friendly
DABCO-catalyzed three-component (ethanol) DABCO (basic catalyst) Ambient/moderate ~30 min Moderate to excellent Inexpensive, efficient
Ionic liquid catalysis ([Et3NH][HSO4]) Acidic Bronsted ionic liquid Room temperature 10–15 min Up to 94% Green solvent/catalyst, mild
Ag/TiO2 nano thin films catalysis (ethanol) Ag/TiO2 nano thin films Room temperature Short Good yields Reusable nano catalyst, green

Detailed Research Findings

  • The ultrasound-assisted aqueous synthesis reduces reaction times and avoids harmful solvents, aligning with green chemistry principles.
  • DABCO catalysis provides a cost-effective and environmentally benign alternative to metal catalysts, with ethanol as a green solvent.
  • The use of acidic ionic liquids like [Et3NH][HSO4] as dual catalyst and solvent systems enables rapid synthesis at room temperature with excellent yields, minimizing energy consumption and waste generation.
  • Ag/TiO2 nano thin films offer a heterogeneous catalytic system that is easily recoverable and reusable, facilitating sustainable synthesis with clean reaction profiles.
  • Spectroscopic characterizations (1H-NMR, 13C-NMR, HRMS) confirm the structure and purity of the synthesized compounds across methods.

Q & A

Q. What are the common synthetic routes for 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and malononitrile. Aqueous media with catalysts like tetra-n-butyl ammonium bromide (TBAB) or cetyltrimethylammonium chloride (CTACl) are employed to enhance reaction efficiency. For example, a mixture of hydrazine hydrate, ethyl acetoacetate, and aldehyde derivatives undergoes reflux in water, followed by recrystallization from ethanol to yield the product (70–94% yields) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH2_2 stretching at ~3382 cm1^{-1}, CN stretch at ~2192 cm1^{-1}) .
  • NMR (1H/13C) : Confirms substituent positions (e.g., aromatic protons at δ 7.1–8.2 ppm, pyran ring protons at δ 4.5–5.5 ppm) .
  • UPLC-MS/ESI : Validates molecular weight (e.g., m/z 381 [M+^+] for 4b derivatives) .
  • Melting point analysis : Ensures purity (e.g., 219–220°C for 4a) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Strategies include:

  • Green solvents : Water or ethanol reduces toxicity and simplifies purification .
  • Catalyst screening : TBAB or CTACl enhances reaction rates and yields (10 mol% loading) .
  • Temperature control : Reflux at 80°C for 1–2 hours balances reaction kinetics and byproduct formation .
  • Real-time monitoring : TLC tracks reaction progress to prevent over-reaction .

Q. What in vitro/in vivo models are suitable for evaluating its biological activity (e.g., antihypertensive effects)?

  • In vitro : Isolated rat aortic ring assays to assess vasorelaxation via calcium channel blockade, comparing efficacy to nifedipine .
  • In vivo : Spontaneously hypertensive rat (SHR) models to measure blood pressure reduction post-administration (dose range: 1–10 mg/kg) .
  • Mechanistic studies : Patch-clamp electrophysiology to confirm L-type calcium channel inhibition .

Q. How do structural modifications (e.g., substituents on the aryl group) influence bioactivity?

  • Electron-withdrawing groups (e.g., 4-Cl, 4-NO2_2) enhance antihypertensive activity by increasing electrophilicity and receptor binding .
  • Hydrophobic substituents (e.g., 4-CH3_3) improve membrane permeability, as seen in antibacterial assays against E. coli and S. aureus .
  • Steric effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) reduce activity due to hindered target interactions .

Q. How can contradictory data on substituent effects be resolved?

Conflicting results (e.g., variable yields or activities for similar substituents) may arise from:

  • Solvent polarity : Polar solvents favor stabilization of charged intermediates, altering reaction pathways .
  • Catalyst specificity : TBAB vs. CTACl may selectively stabilize certain transition states .
  • Biological assay variability : Differences in cell lines or animal models (e.g., SHR vs. Wistar rats) impact reproducibility .

Q. What theoretical frameworks guide mechanistic studies of its calcium channel blockade?

  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to L-type calcium channel α1 subunits .
  • QSAR analysis : Correlates substituent Hammett constants (σ) with vasorelaxation efficacy to derive predictive models .
  • Kinetic studies : Patch-clamp data fit to Hill equations to quantify inhibition constants (Ki_i) .

Methodological Considerations

Q. How should researchers design studies to link synthesis and bioactivity data?

  • Step 1 : Synthesize a library of derivatives with systematic substituent variations (e.g., para-Cl, meta-NO2_2) .
  • Step 2 : Characterize compounds using standardized protocols (e.g., IR, NMR, HPLC) .
  • Step 3 : Screen bioactivity in tiered assays (e.g., in vitroex vivoin vivo) to prioritize lead compounds .
  • Step 4 : Apply multivariate statistics (e.g., PCA) to identify structure-activity relationships (SARs) .

Q. What strategies mitigate challenges in reproducing spectral data?

  • Internal standards : Use deuterated solvents (e.g., DMSO-d6_6) and tetramethylsilane (TMS) for NMR calibration .
  • Cross-validation : Compare IR/UV spectra with computational predictions (e.g., DFT simulations) .
  • Batch consistency : Control reaction parameters (e.g., stoichiometry, temperature) across syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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